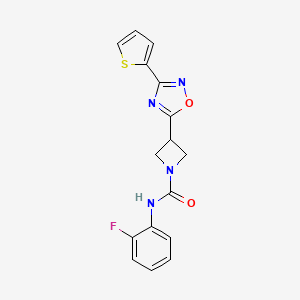![molecular formula C20H25ClN4O2 B2589862 2-(4-Chlorophenoxy)-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-methylpropanamide CAS No. 1448028-63-4](/img/structure/B2589862.png)
2-(4-Chlorophenoxy)-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenoxy)-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-methylpropanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenoxy group, a pyrrolidinyl-substituted pyrimidine ring, and a methylpropanamide moiety
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenoxy)-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-methylpropanamide typically involves multiple steps. The process begins with the preparation of the chlorophenoxy intermediate, followed by the formation of the pyrimidine ring, and finally, the coupling of these intermediates to form the target compound. Common reagents used in these reactions include chlorinating agents, pyrrolidine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenoxy)-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenoxy oxides, while reduction can produce corresponding alcohols or amines.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenoxy)-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidine: Shares the pyrimidine ring structure but lacks the chlorophenoxy and methylpropanamide groups.
4-Chlorophenoxyacetic acid: Contains the chlorophenoxy group but differs in the rest of the structure.
Uniqueness
2-(4-Chlorophenoxy)-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-methylpropanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c1-13-17(14(2)23-19(22-13)25-11-5-6-12-25)24-18(26)20(3,4)27-16-9-7-15(21)8-10-16/h7-10H,5-6,11-12H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWNISJYTPHCLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2589783.png)
![N-(3-chloro-4-methylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2589784.png)
![Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol](/img/structure/B2589785.png)
![1-(3,5-Dimethylphenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2589788.png)
![4-fluoro-N-[2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2589791.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2589792.png)
![1-(tert-butyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2589793.png)
![2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2589794.png)

![4-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid](/img/structure/B2589797.png)
![N-(5-CHLORO-2-METHOXYPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2589798.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxylic acid](/img/structure/B2589800.png)
![6,7-Dimethyl-2-(4-methylphenyl)sulfonyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2589802.png)
